molecular formula C14H17ClN2O3S B4394199 4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide

4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B4394199
M. Wt: 328.8 g/mol
InChI Key: CPKWJBYJOGTSJM-UHFFFAOYSA-N
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Description

4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide is an organic compound with the molecular formula C14H17ClN2O3S It is a benzamide derivative that features a pyrrolidinylsulfonyl group and an allyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps. One common route starts with the chlorination of 4-aminobenzamide to introduce the chlorine atom at the 4-position. This is followed by the introduction of the pyrrolidinylsulfonyl group through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride reagent. Finally, the allyl group is introduced via an allylation reaction using an allyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for alcohol formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or alcohols.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the pyrrolidinylsulfonyl group can enhance its binding affinity and specificity for certain targets, while the allyl group can provide additional interactions or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-4-chloro-3-(1-morpholinylsulfonyl)benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    N-allyl-4-chloro-3-(1-piperidinylsulfonyl)benzamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The pyrrolidinylsulfonyl group can enhance solubility and binding affinity, while the allyl group can provide additional reactivity and interactions.

Properties

IUPAC Name

4-chloro-N-prop-2-enyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3S/c1-2-7-16-14(18)11-5-6-12(15)13(10-11)21(19,20)17-8-3-4-9-17/h2,5-6,10H,1,3-4,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKWJBYJOGTSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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